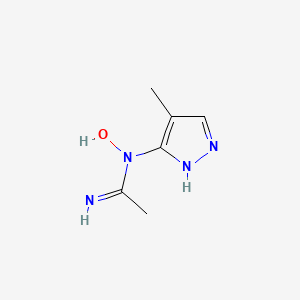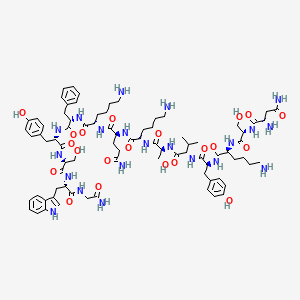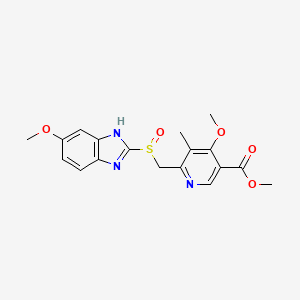
奥美拉唑甲酯
描述
科学研究应用
Omeprazole Acid Methyl Ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various benzimidazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a proton pump inhibitor with modified pharmacokinetic properties.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems
作用机制
Target of Action
Omeprazole Acid Methyl Ester, commonly known as Omeprazole, primarily targets the H+/K+ ATPase pump , also known as the proton pump , expressed in high quantities by the parietal cells of the stomach . This pump is responsible for the final step in the secretion of gastric acid .
Mode of Action
Omeprazole is a proton pump inhibitor (PPI) . It works by irreversibly blocking the enzyme system on parietal cells that is needed for the secretion of gastric acid . This interaction results in the inhibition of acid secretion in the stomach, effectively reducing conditions such as heartburn and gastric acid hypersecretion .
Biochemical Pathways
Omeprazole’s action affects the gastric acid secretion pathway . By inhibiting the H+/K+ ATPase pump, it prevents the final step of gastric acid secretion, thereby reducing the amount of acid in the stomach . This can lead to the healing of tissue damage and ulcers caused by gastric acid and H. pylori infection . Omeprazole also modulates the lysosomal transport pathway .
Pharmacokinetics
Omeprazole is rapidly absorbed after oral administration, with peak plasma concentrations reached within 0.5 hours . It is mainly metabolized by CYP2C19 and CYP3A4 . The pharmacokinetics of omeprazole are nonlinear, with an increase in systemic availability after doses >40 mg or prolonged administration . About 80% of a given dose is excreted in the urine, and the remainder via the bile .
Result of Action
The primary result of omeprazole’s action is the reduction of gastric acid secretion . This leads to the alleviation of symptoms associated with conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and other diseases characterized by the oversecretion of gastric acid . It also promotes the healing of tissue damage and ulcers caused by gastric acid and H. pylori infection .
Action Environment
The action of omeprazole can be influenced by the pH of the environment. Omeprazole is acid-labile and decomposes rapidly at pH < 5 . Therefore, it is often protected from exposure to the acidic gastric juice when given orally . The likelihood of elevated gastric pH in practice is very high for patients . Thus, the performance of commercial omeprazole pellets can be affected by elevated pH .
生化分析
Biochemical Properties
Omeprazole Acid Methyl Ester, like Omeprazole, is likely to interact with various enzymes and proteins. Omeprazole is known to be a specific inhibitor of the H+/K+ ATPase or ‘proton pump’ in parietal cells . This enzyme is responsible for the final step in the process of acid secretion . Therefore, it can be inferred that Omeprazole Acid Methyl Ester may have similar interactions.
Cellular Effects
The cellular effects of Omeprazole Acid Methyl Ester are expected to be similar to those of Omeprazole. Omeprazole is used to treat conditions associated with excess stomach acid, such as gastroesophageal reflux disease (GERD), by blocking gastric acid production . It also promotes the healing of tissue damage and ulcers caused by gastric acid and H. pylori infection .
Molecular Mechanism
The molecular mechanism of action of Omeprazole Acid Methyl Ester is likely to be similar to that of Omeprazole. Omeprazole works by blocking the final step of acid secretion in the stomach, which is carried out by the H+/K+ ATPase enzyme . This enzyme is found in the parietal cells of the stomach, and Omeprazole forms a covalent linkage with it, irreversibly inhibiting its function .
Temporal Effects in Laboratory Settings
In laboratory settings, Omeprazole shows a dose-dependent inhibition of gastric acid secretion, with the effect increasing over the first few days and reaching a maximum after about 5 days . It’s reasonable to expect that Omeprazole Acid Methyl Ester might exhibit similar temporal effects.
Dosage Effects in Animal Models
For instance, the standard dose of Omeprazole for dogs is 0.25 to 0.5 mg per pound of body weight every 24 hours .
Metabolic Pathways
Omeprazole is mainly metabolized by CYP2C19 to hydroxy-omeprazole and partially metabolized by CYP3A4 to omeprazole sulfone . Given the structural similarity, Omeprazole Acid Methyl Ester is likely to be involved in similar metabolic pathways.
Transport and Distribution
Omeprazole is absorbed rapidly and initially widely distributed in the body . It is highly protein-bound and extensively metabolized . Given its structural similarity to Omeprazole, Omeprazole Acid Methyl Ester is likely to have a similar pattern of transport and distribution.
Subcellular Localization
The subcellular localization of Omeprazole Acid Methyl Ester is likely to be similar to that of Omeprazole. Omeprazole is known to be preferentially concentrated in parietal cells where it forms a covalent linkage with H+/K+ ATPase, which it irreversibly inhibits .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Omeprazole Acid Methyl Ester typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Sulfoxidation: The benzimidazole derivative is then subjected to sulfoxidation using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfinyl group.
Industrial Production Methods
In industrial settings, the production of Omeprazole Acid Methyl Ester follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the reactions under controlled temperature and pressure conditions.
化学反应分析
Types of Reactions
Omeprazole Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide or sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
相似化合物的比较
Similar Compounds
Lansoprazole: Another proton pump inhibitor with a similar benzimidazole core but different substituents.
Pantoprazole: A proton pump inhibitor with a sulfonyl group instead of a sulfinyl group.
Rabeprazole: A proton pump inhibitor with a different substitution pattern on the benzimidazole ring.
Uniqueness
Omeprazole Acid Methyl Ester is unique due to its methyl ester group, which can influence its solubility, stability, and pharmacokinetic properties. This modification can potentially lead to improved drug formulations and therapeutic outcomes compared to other proton pump inhibitors .
属性
IUPAC Name |
methyl 4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-10-15(19-8-12(16(10)25-3)17(22)26-4)9-27(23)18-20-13-6-5-11(24-2)7-14(13)21-18/h5-8H,9H2,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGWLKSVKMHJHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858256 | |
| Record name | Methyl 4-methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120003-83-0 | |
| Record name | Methyl 4-methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Fluoro-1-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B590129.png)



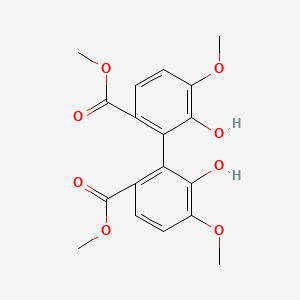
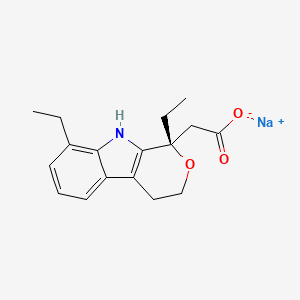
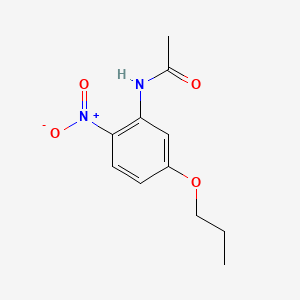
![L-Arginine, N2-(2-tricyclo[3.3.1.13,7]dec-1-ylacetyl)-D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-D-phenylalanyl-3-(2-thienyl)-L-alanyl-](/img/structure/B590142.png)
